3-hydroxy-N-(3-methoxypropyl)benzamide
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Overview
Description
3-Hydroxy-N-(3-methoxypropyl)benzamide is an organic compound with the molecular formula C11H15NO3 and a molecular weight of 209.24 g/mol It is characterized by the presence of a benzamide core substituted with a hydroxy group at the 3-position and a 3-methoxypropyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-N-(3-methoxypropyl)benzamide typically involves the condensation of 3-hydroxybenzoic acid with 3-methoxypropylamine. The reaction is carried out under mild conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the process. Additionally, the optimization of reaction parameters such as temperature, solvent, and reaction time is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-N-(3-methoxypropyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The amide bond can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as halides or alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of 3-methoxypropylbenzamide.
Reduction: Formation of 3-hydroxy-N-(3-methoxypropyl)aniline.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
3-Hydroxy-N-(3-methoxypropyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to bioactive compounds.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-hydroxy-N-(3-methoxypropyl)benzamide is not fully understood, but it is believed to interact with specific molecular targets and pathways. The hydroxy and methoxypropyl groups may play a role in binding to enzymes or receptors, modulating their activity. Further research is needed to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-N-methylbenzamide: Similar structure but with a methyl group instead of a methoxypropyl group.
3-Hydroxy-N-ethylbenzamide: Similar structure but with an ethyl group instead of a methoxypropyl group.
Uniqueness
3-Hydroxy-N-(3-methoxypropyl)benzamide is unique due to the presence of the methoxypropyl group, which may confer distinct chemical and biological properties compared to its analogs. This structural feature can influence its solubility, reactivity, and interaction with biological targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
3-hydroxy-N-(3-methoxypropyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-15-7-3-6-12-11(14)9-4-2-5-10(13)8-9/h2,4-5,8,13H,3,6-7H2,1H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCYPXMSPBOOXIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)C1=CC(=CC=C1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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